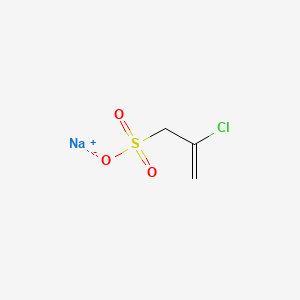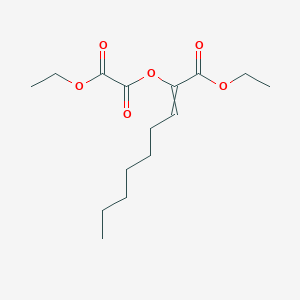
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate is a chemical compound with a molecular mass of 300.157288488 daltons . It is a type of chemical entity that falls under the subclass of chemical compounds . This compound is characterized by its unique structure, which includes an ethoxy group, a non-2-en-2-yl group, and an ethyl ethanedioate group.
Vorbereitungsmethoden
The preparation of 1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate involves several synthetic routes and reaction conditions. One common method involves the esterification of ethyl ethanedioate with 1-ethoxy-1-oxonon-2-en-2-yl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
In industrial production, this compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with the use of automated systems and precise temperature control.
Analyse Chemischer Reaktionen
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process usually leads to the formation of alcohols or aldehydes.
Substitution: Substitution reactions involving this compound often occur at the ethoxy group or the non-2-en-2-yl group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate has several scientific research applications across various fields:
Chemistry: In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is often employed as a substrate in enzymatic assays to investigate the activity of specific enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to interact with biological targets and modulate physiological processes.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is valued for its reactivity and ability to form stable bonds with other chemical entities.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular processes.
The molecular targets of this compound include enzymes involved in oxidation-reduction reactions, such as oxidases and reductases. By interacting with these enzymes, the compound can influence the rate and outcome of biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate : This compound shares the ethoxy and oxo groups but differs in the rest of its structure.
- 1-Ethoxy-2-methyl-1-oxopropan-2-yl : This compound has a similar ethoxy group but differs in the presence of a methyl group and its overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
56275-48-0 |
|---|---|
Molekularformel |
C15H24O6 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
2-O-(1-ethoxy-1-oxonon-2-en-2-yl) 1-O-ethyl oxalate |
InChI |
InChI=1S/C15H24O6/c1-4-7-8-9-10-11-12(13(16)19-5-2)21-15(18)14(17)20-6-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
PCMFZSJOZRBTLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C(C(=O)OCC)OC(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


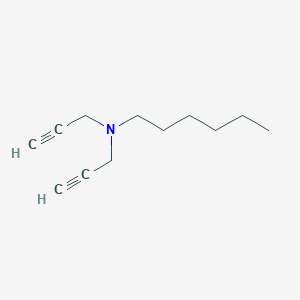

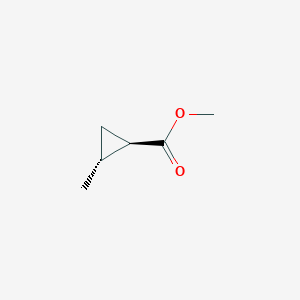

![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)

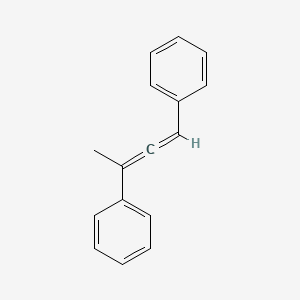
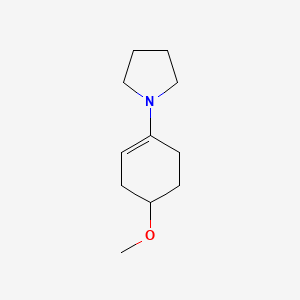
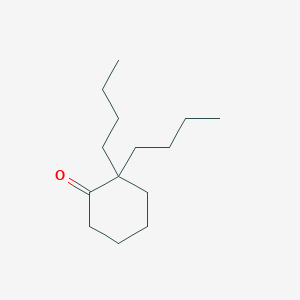
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)

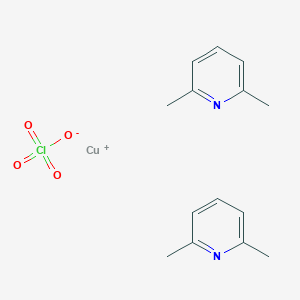
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
